molecular formula C7H10N4O2 B14015463 N-(2-Amino-6-methylpyrimidin-4-yl)glycine CAS No. 89897-36-9

N-(2-Amino-6-methylpyrimidin-4-yl)glycine

Katalognummer: B14015463
CAS-Nummer: 89897-36-9
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: PFVIHHWDRHQZRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid is a compound that features a pyrimidine ring substituted with an amino group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the amino group.

    Substitution: The amino and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its therapeutic effects . The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes and its potential therapeutic applications make it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

89897-36-9

Molekularformel

C7H10N4O2

Molekulargewicht

182.18 g/mol

IUPAC-Name

2-[(2-amino-6-methylpyrimidin-4-yl)amino]acetic acid

InChI

InChI=1S/C7H10N4O2/c1-4-2-5(9-3-6(12)13)11-7(8)10-4/h2H,3H2,1H3,(H,12,13)(H3,8,9,10,11)

InChI-Schlüssel

PFVIHHWDRHQZRU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)N)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.